molecular formula C6H8F3NO4 B6296641 Methyl 5,5,5-trifluoro-4-nitropentanoate CAS No. 124737-12-8

Methyl 5,5,5-trifluoro-4-nitropentanoate

Cat. No.: B6296641
CAS No.: 124737-12-8
M. Wt: 215.13 g/mol
InChI Key: PMZIGTAERQZZBQ-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-nitropentanoate ( 124737-12-8) is a valuable fluorinated synthetic building block with the molecular formula C6H8F3NO4 and a molecular weight of 215.13 g/mol . This compound is characterized by its structure featuring an ester moiety, a nitro substituent, and a terminal trifluoromethyl group, which collectively enhance its reactivity and enable selective transformations in complex synthetic pathways . The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups activates the molecule, particularly facilitating nucleophilic substitution reactions at the 4-position or serving as a handle for reduction to other functional groups like amines . In pharmaceutical research, this compound is employed as a key intermediate in the preparation of bioactive molecules, where the incorporation of fluorine can improve metabolic stability, lipophilicity, and binding affinity . Its well-defined purity and stability under standard laboratory conditions make it a reliable and versatile reagent for precision synthetic workflows in medicinal chemistry and organic synthesis . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 5,5,5-trifluoro-4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4/c1-14-5(11)3-2-4(10(12)13)6(7,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZIGTAERQZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560081
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124737-12-8
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Chlorinated Precursors

A critical precursor for this route is 4-chloropentanoic acid derivatives. Fluorination with anhydrous hydrogen fluoride (HF) under catalytic conditions replaces chlorine atoms with trifluoromethyl groups. For example, in a procedure adapted from patent CN114907232B, p-methyl trichlorotoluene undergoes fluorination at 50–110°C for 2–10 hours with HF in a 3:1 to 10:1 molar ratio, yielding para-methyltrifluorotoluene with >97% efficiency. While this example pertains to aromatic systems, analogous aliphatic fluorinations employ similar conditions, often using catalysts like SbCl₅ or AlCl₃ to enhance reactivity.

Nitration of Trifluoromethyl Intermediates

Following fluorination, nitration is conducted using a mixed acid system (HNO₃:H₂SO₄). Key parameters include:

  • Molar ratio of HNO₃ to substrate : 1–1.3:1

  • Temperature : 30–100°C

  • Reaction time : 1–10 hours

For instance, nitration of 4-methyltrifluorotoluene with fuming nitric acid (1.1 mol) and sulfuric acid (2 mol) at 70°C for 5 hours achieves 99.6% yield. Adapting this to aliphatic systems requires careful control to avoid over-nitration or decomposition.

Esterification of Nitrated Carboxylic Acids

An alternative route involves synthesizing 5,5,5-trifluoro-4-nitropentanoic acid followed by esterification with methanol.

Nitration Prior to Esterification

In this method, the carboxylic acid is first nitrated, and the resulting nitro acid is esterified. Nitration conditions mirror those in Section 1.2, but the absence of an ester group necessitates milder temperatures (30–50°C) to prevent decarboxylation. After nitration, the acid is reacted with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Yields for this step typically exceed 90% in analogous esterifications.

Challenges in Direct Nitration of Esters

Direct nitration of pre-formed esters risks hydrolysis of the ester group under strong acidic conditions. To mitigate this, patents such as EP0342532A1 recommend using sulfonate directing groups to stabilize the intermediate during nitration. For example, introducing a tosyl group at the 4-position directs nitration to the desired site, after which the sulfonate is cleaved hydrolytically.

Multi-Step Synthesis with Protective Groups

Complexity in regioselective nitration has led to multi-step protocols employing protective groups.

Sulfonate Protection-Directed Nitration

As detailed in EP0342532A1, sulfonate esters (e.g., methyl or phenyl sulfonates) are introduced at the 4-position of a trifluoromethyl pentanoate precursor. The electron-withdrawing sulfonate group directs nitration to the 4-position, after which acidic or alkaline hydrolysis removes the sulfonate, yielding the nitroester. This method achieves >95% regioselectivity in aromatic analogs.

Reductive Amination and Subsequent Nitration

In a less common approach, reductive amination of a ketone intermediate forms an amine, which is then diazotized and nitrated. While this method is more laborious, it offers precise control over nitro group placement.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield. Key industrial adaptations include:

Continuous Flow Reactors

Patents such as CN114907232B highlight the use of continuous flow systems for fluorination and nitration steps, reducing reaction times by 30–50% compared to batch processes. For example, HF fluorination in a flow reactor at 80°C achieves 99% conversion in 2 hours.

Catalyst Recycling

Catalysts like SbCl₅ are recovered via distillation or filtration, reducing material costs. In one setup, catalyst reuse over 10 cycles maintains >95% yield in fluorination.

Comparative Analysis of Methods

The table below summarizes key parameters for the dominant methods:

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)
Direct Nitration4-ChloropentanoateHF, HNO₃/H₂SO₄50–10085–99
Esterification Post-Nitration5,5,5-Trifluoro-4-nitropentanoic acidMeOH, H₂SO₄60–8090–95
Sulfonate-DirectedSulfonated pentanoateHNO₃, H₂SO₄30–7092–98

Emerging Techniques and Innovations

Recent advances focus on greener methodologies:

Solvent-Free Nitration

Microwave-assisted nitration in solvent-free systems reduces waste and improves energy efficiency. Preliminary studies show 20% faster reaction times at 80°C.

Biocatalytic Esterification

Lipase-catalyzed esterification of 5,5,5-trifluoro-4-nitropentanoic acid in non-aqueous media achieves 88% yield at 40°C, offering a sustainable alternative to acid catalysis.

Challenges and Limitations

Regioselectivity in Aliphatic Systems

Unlike aromatic nitration, aliphatic systems lack inherent directing effects, necessitating protective groups or high excess of nitrating agents.

Chemical Reactions Analysis

Methyl 5,5,5-trifluoro-4-nitropentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-nitropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-nitropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectroscopic Characterization: While NMR and FTIR data for methyl shikimate () are unrelated, similar analytical methods would apply to confirm the structure of this compound .
  • Stability and Reactivity : The compound’s stability under storage conditions remains unstudied, though trifluoromethyl-nitro compounds are generally shelf-stable if protected from light and moisture .

Biological Activity

Methyl 5,5,5-trifluoro-4-nitropentanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8F3N O2
  • Molecular Weight : 209.15 g/mol
  • Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3)

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may exhibit similar activities as other nitro derivatives such as metronidazole. The mechanism of action typically involves the reduction of nitro groups to form toxic intermediates that bind covalently to DNA, leading to cell death .

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various nitro compounds against Streptococcus mutans, this compound was tested alongside other derivatives. The results indicated that while some compounds showed significant activity, further investigations are needed to establish a clear profile for this specific compound.

CompoundMIC (μg/mL)Activity against S. mutans
This compoundTBDTBD
Metronidazole2High
Chloramphenicol4Moderate

Anti-inflammatory Activity

Nitro fatty acids have been shown to influence inflammatory pathways. This compound may also modulate inflammatory responses through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Research Findings

A recent study highlighted the anti-inflammatory potential of nitro derivatives in reducing inflammation in murine models. The presence of the nitro group was essential for enhancing the pharmacodynamic properties of these compounds.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and DNA damage.

Table: Cytotoxicity Results

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical)TBDApoptosis via oxidative stress
A549 (lung)TBDDNA damage
MCF-7 (breast)TBDCell cycle arrest

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